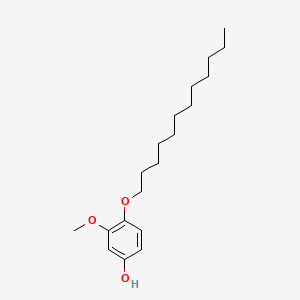

4-(Dodecyloxy)-3-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H32O3 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

4-dodecoxy-3-methoxyphenol |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16,20H,3-12,15H2,1-2H3 |

InChI Key |

PXTGAKOTCDVGPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Dodecyloxy 3 Methoxyphenol

De Novo Chemical Synthesis Approaches

The creation of 4-(Dodecyloxy)-3-methoxyphenol from basic precursors is primarily achieved through well-established organic reactions, with a focus on building the molecule's core ether linkage and ensuring correct substituent placement on the aromatic ring.

Alkylation Strategies for the Phenolic Hydroxyl Group

The principal method for attaching the dodecyl ether group to the phenolic core is the Williamson ether synthesis. francis-press.com This classic O-alkylation reaction involves the nucleophilic substitution of a halide by a phenoxide ion. researchgate.net The synthesis of this compound typically starts with 4-hydroxy-3-methoxyphenol (a guaiacol (B22219) derivative).

The reaction proceeds in two main steps:

Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3-methoxyphenol is deprotonated using a base to form a more nucleophilic sodium or potassium phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). francis-press.comacgpubs.org

Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks an alkyl halide, such as 1-bromododecane (B92323) or 1-iodododecane. The reaction rate is dependent on the leaving group, following the general trend I > Br > Cl. francis-press.com

While effective, the O-alkylation of phenols with long-chain alkyl halides can present challenges. A significant side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. rsc.org Additionally, symmetrical 1,4-dialkoxybenzenes can form as byproducts. acgpubs.org Careful control of reaction conditions is necessary to favor the desired O-alkylation and maximize the yield of the monosubstituted product. acgpubs.orgrsc.org

Incorporation of the Methoxy (B1213986) Moiety via Regioselective Synthesis

The specific placement of the methoxy group at the C-3 position (meta to the dodecyloxy group) is crucial for the compound's identity. In most synthetic routes, this regioselectivity is achieved not by a specific reaction step but by the judicious selection of the starting material. researchgate.netdntb.gov.ua Commercially available compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or its derivatives already possess the required 3-methoxy-4-hydroxy substitution pattern.

For instance, starting with vanillin, the aldehyde can be converted to a hydroxyl group before or after the alkylation step. Alternatively, 4-hydroxy-3-methoxyphenol itself can be used directly.

If synthesizing the core guaiacol structure from simpler precursors, regioselectivity becomes a primary concern. The synthesis of 3-methoxyphenol (B1666288), for example, can be achieved by the mono-methylation of resorcinol (B1680541) using dimethyl sulfate (B86663) in the presence of sodium hydroxide. chemicalbook.com However, this can lead to a mixture of products, requiring careful purification. Therefore, using a precursor where the methoxy group is already correctly positioned is the most efficient and common strategy for synthesizing this compound.

Optimization of Reaction Conditions for Scalability and Purity

To enhance the efficiency, yield, and purity of this compound synthesis, particularly for larger-scale production, several reaction parameters must be optimized. These optimizations primarily target the Williamson ether synthesis step.

Key factors include:

Base and Solvent: The choice of base and solvent system is critical. Strong bases like KOH in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) facilitate the formation of the phenoxide and accelerate the reaction. francis-press.comacgpubs.org Using a milder base like K2CO3 in acetone (B3395972) is also a common practice.

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as elimination in the alkyl halide or C-alkylation. francis-press.comrsc.org An optimal temperature must be determined to balance reaction speed and selectivity.

Catalysts: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to improve reaction efficiency, especially when dealing with reactants in different phases (e.g., an aqueous base and an organic solvent). numberanalytics.com

Alternative Methods: Modern techniques like microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. numberanalytics.com

The following table outlines key parameters and their impact on the synthesis.

| Parameter | Options | Effect on Yield and Purity |

| Base | KOH, NaOH, K2CO3 | Stronger bases (KOH) increase reaction rate but may also increase side reactions. K2CO3 is milder. |

| Solvent | DMSO, DMF, Acetone, Ethanol | Polar aprotic solvents (DMSO, DMF) are generally preferred for SN2 reactions, leading to higher yields. francis-press.com |

| Alkylating Agent | Dodecyl iodide, Dodecyl bromide, Dodecyl tosylate | Reactivity follows I > Br > Tosylate > Cl. Iodides are more reactive but also more expensive. francis-press.com |

| Temperature | Room Temperature to Reflux | Higher temperatures accelerate the reaction but can reduce selectivity and purity by favoring C-alkylation or elimination. rsc.org |

| Additives | Phase-Transfer Catalysts (e.g., TBAB) | Can improve reaction rates and yields, especially in biphasic systems. numberanalytics.com |

This table is generated based on general principles of Williamson ether synthesis and related literature.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To explore how molecular structure influences biological activity, analogues of this compound are synthesized. These modifications typically target the dodecyl chain or the aromatic ring system.

Functionalization of the Dodecyl Alkyl Chain

The long, hydrophobic dodecyl chain is a key feature of the molecule, influencing its solubility, membrane permeability, and interactions with biological targets. researchgate.net Modifying this chain is a common strategy in SAR studies.

Potential modifications include:

Varying Chain Length: Synthesizing a homologous series with different alkyl chain lengths (e.g., octyl, decyl, hexadecyl) can determine the optimal length for a specific activity. Research on similar phenolic lipids has shown a "cut-off effect," where biological activity increases with chain length up to a certain point (often C12-C16) before declining. mdpi.comresearchgate.net

Introducing Unsaturation: Incorporating double or triple bonds into the alkyl chain can alter its conformation and electronic properties.

Branching: Introducing methyl or ethyl branches along the chain can increase its steric bulk and affect how it fits into protein binding pockets.

These modifications are typically achieved by using a correspondingly functionalized alkyl halide in the Williamson ether synthesis step.

Modifications of the Aromatic Ring System

The substituted aromatic ring is the pharmacophore of many phenolic compounds, responsible for key interactions like hydrogen bonding and π-stacking. Altering the substitution pattern on the ring can significantly impact the molecule's electronic properties and biological activity. researchgate.netrsc.org

SAR studies may involve the synthesis of analogues with the following ring modifications:

Positional Isomers: Moving the methoxy group to a different position on the ring (e.g., creating 2-(Dodecyloxy)-5-methoxyphenol) would help to understand the spatial requirements for activity.

Altering the Methoxy Group: Replacing the methoxy (-OCH3) group with other small alkoxy groups (e.g., ethoxy, -OCH2CH3) or a simple hydroxyl group can probe the importance of its size and electronic contribution.

Introducing Additional Substituents: Adding other functional groups, such as halogens (F, Cl), alkyl groups, or nitro groups, to the remaining open positions on the aromatic ring can modulate its reactivity and binding affinity. rsc.org

Hydroxyl Group Derivatization: The free phenolic hydroxyl group can be esterified or converted into another ether to investigate its role as a hydrogen bond donor.

The following table provides examples of potential analogues and the rationale for their synthesis.

| Parent Compound | Modification | Synthetic Strategy | Rationale for SAR Study |

| This compound | Chain: Change to C16 (Hexadecyloxy) | Williamson ether synthesis with 1-bromohexadecane | Investigate effect of increased lipophilicity ("cut-off effect"). researchgate.net |

| This compound | Chain: Terminal -OH (12-hydroxydodecyloxy) | Williamson ether synthesis with 12-bromo-1-dodecanol | Introduce a polar terminus to alter amphiphilicity. |

| This compound | Ring: Move methoxy to C-2 position | Start with a 3-hydroxy-4-methoxyphenol precursor | Determine positional importance of the methoxy group. |

| This compound | Ring: Replace methoxy with ethoxy | Start with 4-hydroxy-3-ethoxyphenol | Evaluate steric and electronic effects of a larger alkoxy group. |

| This compound | Ring: Add Chloro at C-5 | Chlorination of 4-hydroxy-3-methoxyphenol followed by alkylation | Alter electronic properties and steric profile of the ring. |

This table presents hypothetical analogues for the purpose of illustrating SAR study design based on common medicinal chemistry strategies.

Preparation of Isomeric and Homologous Analogues

The synthesis of this compound, along with its isomers and homologues, is principally achieved through the Williamson ether synthesis. This classic and versatile organic reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. jk-sci.comorganicchemistrytutor.com For the preparation of aryl ethers, a phenol (B47542) is typically deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the alkyl halide. jk-sci.com

Isomeric Analogues: The specific isomer synthesized is determined by the choice of the starting substituted phenol. For instance:

This compound: This compound is synthesized from 3-methoxy-4-hydroxyphenol (a derivative of guaiacol). The hydroxyl group is deprotonated, and the resulting phenoxide is reacted with a dodecyl halide, such as 1-bromododecane.

3-(Dodecyloxy)-4-methoxyphenol: The synthesis of this isomer would start with 4-methoxy-3-hydroxyphenol (isovanillyl alcohol is a related structure, though the primary alcohol would need to be a phenol). Reaction with a dodecyl halide under Williamson conditions would yield the desired isomeric ether. nih.gov

Other Isomers: Methoxyphenol exists in ortho, meta, and para forms, each of which can possess rotational isomers. researchgate.net By selecting the appropriate methoxyphenol isomer as the starting material, a variety of positional isomers of dodecyloxymethoxyphenol can be prepared. For example, starting with 3-methoxyphenol (m-guaiacol) would lead to 3-methoxy-1-(dodecyloxy)benzene after reaction with a dodecyl halide. chemicalbook.com

Homologous Analogues: Homologous series are created by varying the length of the alkyl chain on the ether linkage. This is readily accomplished by using different primary alkyl halides in the Williamson synthesis. For instance, reacting 3-methoxy-4-hydroxyphenol with 1-bromooctane (B94149) or 1-bromohexane (B126081) would yield 4-(Octyloxy)-3-methoxyphenol or 4-(Hexyloxy)-3-methoxyphenol, respectively. General procedures often involve dissolving the starting phenol in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), adding a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), followed by the addition of the appropriate alkyl halide. whiterose.ac.ukacgpubs.org

The following interactive table summarizes the synthetic pathways to generate various analogues.

Table 1: Synthetic Pathways for Analogues via Williamson Ether Synthesis

| Target Compound | Phenolic Precursor | Alkyl Halide | Typical Base/Solvent |

|---|---|---|---|

| This compound | 3-Methoxy-4-hydroxyphenol | 1-Bromododecane | K₂CO₃ / DMF |

| 3-(Dodecyloxy)-4-methoxyphenol | 4-Methoxy-3-hydroxyphenol | 1-Bromododecane | NaOH / DMSO |

| 4-(Octyloxy)-3-methoxyphenol | 3-Methoxy-4-hydroxyphenol | 1-Bromooctane | K₂CO₃ / DMF |

| 4-(Hexyloxy)-3-methoxyphenol | 3-Methoxy-4-hydroxyphenol | 1-Bromohexane | NaOH / DMSO |

| 4-(Benzyloxy)-3-methoxyphenol | 3-Methoxy-4-hydroxyphenol | Benzyl bromide | K₂CO₃ / DMF |

Research on Isolation and Structural Elucidation from Natural Sources

While long-chain alkylphenols are known natural products, often found in the Anacardiaceae family, specific reports detailing the isolation of this compound from natural sources are not prevalent in academic literature. researchgate.net An isomer, 3-(n-dodecyloxy)phenol, has been reported as isolated from Piper betle. researchgate.net The presence of such related structures in nature suggests that if this compound were to be discovered as a natural product, its isolation would necessitate sophisticated analytical techniques to separate it from a complex biological matrix.

Advanced Chromatographic and Extraction Techniques for Complex Matrix Isolation

The isolation of a lipophilic compound like this compound from a plant or microbial source would begin with extraction, followed by chromatographic separation.

Advanced Extraction Techniques: Conventional solvent extraction is often the first step, using solvents like methanol, ethanol, or acetone, sometimes in combination with water, to extract phenolic compounds. nih.gov However, to improve efficiency and reduce solvent consumption, several modern techniques are employed. nih.gov

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. It significantly reduces extraction time and solvent volume. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency ultrasound (above 20 kHz) to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration into the sample matrix, facilitating the release of target compounds. nih.goviomcworld.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE uses conventional solvents at elevated temperatures and pressures. iomcworld.comboku.ac.at These conditions increase the solubility and diffusion rate of analytes while keeping the solvent below its boiling point, leading to rapid and efficient extractions. iomcworld.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent. boku.ac.at SFE is particularly advantageous for extracting lipophilic and thermo-sensitive compounds in a solventless and mild manner. boku.ac.at

Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages |

|---|---|---|

| MAE | Microwave energy heating | Reduced time and solvent use nih.gov |

| UAE | Acoustic cavitation | Low cost, effective for solid samples nih.goviomcworld.com |

| ASE/PLE | High temperature and pressure | High efficiency, fast extraction iomcworld.comboku.ac.at |

| SFE | Supercritical fluid solvent | "Green" technique, mild conditions boku.ac.at |

Advanced Chromatographic Techniques: Once an extract is obtained, it must be separated to isolate the compound of interest. Given the complexity of natural extracts, advanced chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is a cornerstone for analyzing phenolic compounds, often using UV-Vis or photodiode array (PDA) detectors. nih.govmdpi.com UHPLC, which uses smaller particle-size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.comresearchgate.net

Gas Chromatography (GC): GC is highly effective for volatile or semi-volatile compounds. For non-volatile phenols, derivatization is often required to increase volatility and improve chromatographic performance. dphen1.com

Hyphenated Techniques (LC-MS, GC-MS): Coupling chromatography with mass spectrometry (MS) is a powerful tool for both separation and identification. mdpi.com Techniques like LC-MS/MS provide high sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations. mdpi.com

Multidimensional Chromatography (MDC): MDC integrates multiple chromatographic separations to analyze highly complex mixtures, providing a significant increase in peak capacity and resolution. researchgate.net

Methodological Advances in Purification and Characterization of Natural Products

Following initial separation, further purification and definitive structural characterization are required.

Advanced Purification Methods:

Medium-Pressure Liquid Chromatography (MPLC): MPLC is a preparative column chromatography technique that uses smaller particle-size supports than traditional column chromatography, allowing for better separation under moderate pressure. mdpi.com

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, eliminating irreversible adsorption of the sample and providing high recovery. It is an excellent method for purifying natural products. mdpi.com

Size-Exclusion Chromatography: Columns like Sephadex® LH-20, which possess both hydrophilic and lipophilic properties, are used to separate compounds based on size and polarity, proving effective for purifying phenolic compounds from extracts. mdpi.com

Advanced Characterization Methods:

Mass Spectrometry (MS): Advanced MS techniques are crucial for structural elucidation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used to determine the molecular weight and fragmentation patterns of phenolic compounds. nih.gov High-resolution MS (HRMS) provides exact mass measurements, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise chemical structure, including the position of substituents on the aromatic ring and the connectivity of the alkyl chain. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can further confirm the complete structural assignment.

Hyphenated Spectroscopic Techniques: The coupling of separation and spectroscopic methods, such as HPLC-NMR, allows for the direct acquisition of NMR data for compounds as they are separated, which is a powerful tool for identifying components in complex mixtures without prior isolation. nih.gov

Single Crystal X-ray Diffraction: If the compound can be crystallized, single crystal X-ray diffraction provides unambiguous determination of its three-dimensional molecular structure and solid-state packing arrangement. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 4 Dodecyloxy 3 Methoxyphenol Structure and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-(dodecyloxy)-3-methoxyphenol.

Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in mapping the intricate network of covalent bonds within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. For this compound, COSY would establish the connectivity between adjacent protons in the dodecyloxy chain and within the aromatic ring. For instance, it would show correlations between the protons of one methylene (B1212753) group and its neighboring methylene groups in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to a specific carbon atom (¹H-¹³C one-bond correlations). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon in the this compound molecule, from the aromatic ring to the dodecyloxy and methoxy (B1213986) groups, would exhibit a cross-peak in the HSQC spectrum, linking its proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, HMBC would show correlations between the protons of the methoxy group and the carbon atom on the aromatic ring to which it is attached, as well as the adjacent carbons. Similarly, it would connect the protons of the first methylene group of the dodecyloxy chain to the aromatic carbon at position 4.

Together, these multidimensional NMR techniques provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Representative 2D NMR Correlations for this compound

| Correlation Type | Interacting Nuclei | Structural Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of protons on adjacent carbons in the dodecyl chain and aromatic ring. |

| HSQC | ¹H – ¹³C (¹J) | Direct one-bond correlations between protons and the carbons they are attached to. |

| HMBC | ¹H – ¹³C (²⁻³J) | Long-range correlations, confirming the connection of the dodecyloxy and methoxy groups to the phenol (B47542) ring. |

Solid-State NMR for Supramolecular Arrangement Investigations

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the spatial arrangement of molecules within a crystal lattice or other solid forms. For this compound, ssNMR can be employed to study its supramolecular assembly, including intermolecular interactions like hydrogen bonding and van der Waals forces that dictate the packing of the molecules. This technique can provide insights into polymorphism, which is the ability of a compound to exist in more than one crystalline form.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the unambiguous determination of the elemental composition.

Table 2: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₃ | |

| Molecular Weight | 308.46 g/mol |

| Exact Mass | 308.23514488 Da | |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Assessment of Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

For this compound, key vibrational bands would include:

O-H stretching: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The position and shape of this band can provide information about hydrogen bonding.

C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region from the dodecyl and methoxy groups.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether and phenol C-O bonds.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially regarding the aromatic ring and the alkyl chain. Both techniques are valuable for studying intermolecular interactions, as changes in hydrogen bonding or crystal packing will be reflected in the vibrational spectra.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Aromatic compounds like this compound typically exhibit absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene (B151609) ring. The substitution pattern on the ring influences the exact position and intensity of these absorptions.

Fluorescence spectroscopy, on the other hand, measures the light emitted by a molecule after it has absorbed light. Many phenolic compounds are fluorescent. The fluorescence spectrum, including the emission wavelength and quantum yield, provides further insight into the electronic structure and excited state properties of the molecule. These photophysical properties can be sensitive to the solvent environment and intermolecular interactions.

Table 3: Expected Spectroscopic Properties for this compound

| Spectroscopic Technique | Expected Observation | Information Gained |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maxima in the UV region | Electronic transitions (π-π*) of the aromatic system. |

| Fluorescence Spectroscopy | Emission spectrum upon excitation | Excited state properties, potential for use as a fluorescent probe. |

Advanced Chromatographic Techniques in Research (e.g., LC-MS/MS, GC-MS beyond basic identification)

Advanced chromatographic techniques are essential for the purification, separation, and quantification of this compound, particularly in complex mixtures.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful technique couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. It is invaluable for identifying and quantifying trace amounts of this compound in various matrices. The first mass spectrometer selects the parent ion, which is then fragmented, and the second mass spectrometer analyzes the fragment ions, providing a high degree of confidence in the identification.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile or derivatized compounds, GC-MS is a standard analytical method. While basic GC-MS can be used for identification, more advanced applications involve quantitative analysis and the study of complex mixtures. For this compound, derivatization of the phenolic hydroxyl group might be necessary to improve its volatility and chromatographic behavior.

These advanced chromatographic methods are crucial not only for the analysis of the pure compound but also for studying its presence in environmental samples, biological systems, or as a component in complex formulations.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies of 4 Dodecyloxy 3 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. DFT methods are widely used to calculate electronic structure, optimized geometry, and various reactivity descriptors that explain the molecule's chemical behavior. nih.govbohrium.com For 4-(Dodecyloxy)-3-methoxyphenol, these calculations can elucidate its antioxidant potential by examining the properties of its phenolic hydroxyl group, which is the primary site for radical scavenging activity.

Bond Dissociation Enthalpy (BDE) is a crucial thermodynamic parameter that quantifies the energy required to homolytically break a specific bond. In the context of phenolic antioxidants, the BDE of the phenolic O-H bond is a primary indicator of antioxidant activity. pan.olsztyn.pl A lower BDE value suggests that the hydrogen atom can be more easily donated to a free radical, thus terminating the oxidative chain reaction. mdpi.com The BDE is influenced by the stability of the resulting phenoxyl radical. Substituents on the phenol (B47542) ring that can delocalize the unpaired electron of the radical will lower the BDE. In this compound, the methoxy (B1213986) group at position 3 and the dodecyloxy group at position 4 are both electron-donating, which stabilizes the phenoxyl radical through resonance and inductive effects, thereby lowering the O-H BDE compared to unsubstituted phenol. mdpi.com DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to predict these values. pan.olsztyn.pl

Ionization Potential (IP) is the energy required to remove an electron from a molecule to form a cation radical. It is a key parameter in the Single Electron Transfer (SET) mechanism of antioxidant action. A lower IP value indicates that the molecule can more readily donate an electron to a free radical, making it a more effective antioxidant via this pathway. The electron-donating nature of the methoxy and dodecyloxy substituents increases the energy of the Highest Occupied Molecular Orbital (HOMO), which leads to a lower IP for this compound compared to phenol. nih.gov

| Compound | Calculated O-H BDE (kcal/mol) | Notes |

|---|---|---|

| Phenol | ~87-89 | Reference compound. mdpi.comnih.gov |

| Guaiacol (B22219) (2-Methoxyphenol) | ~83-85 | The ortho-methoxy group lowers BDE. nih.gov |

| p-Methoxyphenol | ~82-84 | The para-methoxy group provides strong resonance stabilization to the radical, lowering BDE. mdpi.com |

| This compound | Predicted to be low | The combined electron-donating effects of the para-dodecyloxy and meta-methoxy groups are expected to significantly lower the BDE, enhancing antioxidant capacity. |

The antioxidant activity of phenolic compounds is primarily governed by three mechanisms: Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netacs.org Computational modeling can determine the most favorable pathway in different environments.

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•). The thermodynamic feasibility of this process is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. HAT is generally considered the predominant mechanism in the gas phase and non-polar solvents. acs.org

ArOH + R• → ArO• + RH

Stepwise Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the antioxidant to the free radical, forming a cation radical (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the cation radical to the anion. The first step is governed by the Ionization Potential (IP), while the second is related to the Proton Dissociation Enthalpy (PDE).

Step 1: ArOH + R• → ArOH•+ + R⁻

Step 2: ArOH•+ → ArO• + H⁺

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly important in polar solvents. It involves the initial deprotonation of the phenol to form a phenoxide anion (ArO⁻), followed by the transfer of an electron from the anion to the free radical. The first step is governed by the Proton Affinity (PA), and the second by the Electron Transfer Enthalpy (ETE). The SPLET mechanism is often favored in aqueous solutions, especially at physiological pH. acs.org

Step 1: ArOH ⇌ ArO⁻ + H⁺

Step 2: ArO⁻ + R• → ArO• + R⁻

For guaiacol derivatives like this compound, studies suggest that the HAT mechanism is the main pathway in non-polar environments, whereas SPLET is favored in aqueous solutions at physiological pH. researchgate.netacs.org

| Mechanism | Key Descriptors | Favored Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Gas phase, non-polar solvents |

| Stepwise Electron Transfer-Proton Transfer (SET-PT) | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Generally less favorable than HAT or SPLET for phenols |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Polar solvents (e.g., water) |

Determination of Bond Dissociation Enthalpies (BDE) and Ionization Potentials

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, a potential target could be an enzyme involved in oxidative stress, such as cyclooxygenase-2 (COX-2). fip.orgnih.gov A docking study would place the molecule into the COX-2 active site and calculate a binding score, often expressed as binding energy (ΔG) in kcal/mol. A lower binding energy suggests a more stable interaction. The results would also reveal key interactions, such as hydrogen bonds between the phenolic -OH group and polar amino acid residues (e.g., Ser, Tyr, Arg) and hydrophobic interactions involving the dodecyl chain and non-polar residues (e.g., Leu, Val, Phe). nih.gov For instance, a study on the related compound 4-ethyl-2-methoxyphenol (B121337) showed binding to residues like SER, CYS, and TRP with a Gibbs energy of -6.10 kcal/mol. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net After docking, an MD simulation can be run to assess the stability of the predicted binding pose. This simulation tracks the movements of all atoms in the system, providing information on the flexibility of the ligand in the binding pocket and the persistence of key interactions. Furthermore, given the amphiphilic nature of this compound (a polar head group and a long non-polar tail), MD simulations are ideal for studying its interaction with lipid bilayers, which is relevant for understanding its bioavailability and membrane-protective antioxidant effects. rsc.orgnih.gov Such simulations can reveal the molecule's location and orientation within the membrane, and its effect on membrane properties like fluidity and permeability. rsc.org

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be used to support experimental characterization. DFT methods are commonly employed to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. bohrium.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The predicted shifts are then often scaled or correlated with experimental data of known standards to improve accuracy. nih.gov Comparing the predicted spectrum with an experimental one can help confirm the molecular structure and assign specific peaks to the corresponding atoms. This is particularly useful for complex molecules where spectral interpretation can be ambiguous.

| Spectroscopic Parameter | Computational Method | Purpose |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO method) | Structural verification and peak assignment. bohrium.comnih.gov |

| IR Vibrational Frequencies | DFT (Frequency analysis) | Functional group identification and structural confirmation. mdpi.com |

| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (e.g., π-π*). |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). scienceopen.comresearchgate.net

A QSAR model for the antioxidant activity of a series of related phenolic compounds, including this compound, could be developed. This involves calculating a range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build an equation that correlates these descriptors with experimentally measured antioxidant activity. nih.govresearchgate.net Relevant descriptors for phenolic antioxidants often include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges. nih.gov

Thermodynamic descriptors: Bond Dissociation Enthalpy (BDE), heat of formation. nih.gov

Topological/Structural descriptors: Molecular weight, number of hydroxyl groups, topological polar surface area (TPSA). athmsi.org

Hydrophobicity descriptors: LogP (the logarithm of the octanol-water partition coefficient). nih.gov

The resulting QSAR model can predict the activity of new, untested compounds and provide insight into the key structural features that govern antioxidant potency. jcpjournal.org

A QSPR model could be used to predict a key physicochemical property of this compound, such as its aqueous solubility (LogS) or hydrophobicity (LogP). researchgate.netacs.org Given the long dodecyl chain, hydrophobicity is a critical parameter influencing its behavior in biological systems. A QSPR model would correlate calculated structural descriptors with the experimental property, enabling the prediction of this property for other related molecules without the need for synthesis and measurement. acs.org

Based on a comprehensive search of available scientific literature, there are no specific preclinical or in vitro studies focused on the biological activities of the chemical compound this compound that align with the requested outline. Research detailing its direct free radical scavenging properties, effects on cellular antioxidant systems, or its influence on anti-inflammatory pathways such as the inhibition of pro-inflammatory enzymes and mediators could not be located.

The structure of this compound contains a methoxyphenol moiety, a class of compounds that is the subject of broader scientific investigation. For instance, various methoxyphenol derivatives have been studied for their potential biological effects. chemicalbook.comcnr.it

Antioxidant Potential of Related Compounds : The antioxidant activity of phenolic compounds is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power). nih.govmdpi.com These assays measure the capacity of a compound to scavenge free radicals or reduce oxidized metal ions. encyclopedia.pub Studies on various methoxyphenols, such as eugenol (B1671780) and vanillin (B372448), have demonstrated free radical scavenging capabilities in these testing systems. cnr.it The core guaiacol (2-methoxyphenol) structure, which is related to the subject compound, is known to be a feature of molecules with antioxidant properties. rsc.org

Cellular Antioxidant and Anti-inflammatory Pathways : The Nrf2 (Nuclear factor erythroid 2–related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway leads to the expression of antioxidant enzymes. mdpi.com While this is a common mechanism for many phenolic antioxidants, no studies have specifically linked this compound to Nrf2 activation. Similarly, the inhibition of pro-oxidant enzymes like NADPH oxidases is a known mechanism for some methoxyphenols, which are recognized as a source of cellular reactive oxygen species (ROS). nih.govnih.gov

Anti-inflammatory Mechanisms of Related Compounds : In the context of inflammation, key pathways involve enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which lead to the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). medchemexpress.commdpi.comnih.gov Research on other methoxyphenol-containing molecules has shown inhibition of these enzymes and mediators. chemicalbook.comnih.gov For example, sesamol, a compound with a similar phenolic structure, has been found to suppress the expression of iNOS and COX-2. researchgate.net However, no such data is available for this compound.

Investigation of Biological Activities and Underlying Mechanisms of 4 Dodecyloxy 3 Methoxyphenol Preclinical and in Vitro Focus

Analysis of Anti-inflammatory Pathways and Cellular Responses In Vitro

Modulation of Key Signaling Cascades (e.g., NF-κB, MAPK pathways)

No research data were found detailing the modulatory effects of 4-(Dodecyloxy)-3-methoxyphenol on key signaling cascades, including the NF-κB or MAPK pathways.

Enzyme Inhibition Profiling and Mechanistic Characterization

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

No studies reporting the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase were identified. Consequently, no data on its inhibition profile or mechanism of action in this context are available.

Lipoxygenase (e.g., 12-LOX) and Myeloperoxidase (MPO) Inhibition

There is no available scientific literature on the inhibitory effects of this compound on lipoxygenase enzymes, such as 12-LOX, or on myeloperoxidase (MPO).

Other Relevant Enzyme Target Investigations in Biochemical Pathways

No investigations into the effects of this compound on other relevant enzyme targets within biochemical pathways could be located in the searched literature.

In Vitro Cellular Efficacy and Mechanistic Studies (excluding human trials)

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (non-clinical)

No non-clinical, in vitro studies describing the antiproliferative properties or apoptotic mechanisms of this compound in any cancer cell lines were found.

Based on the performed search, there is a lack of published scientific research on the biological activities of this compound within the specific areas outlined. The compound is listed in chemical supplier databases, but its biological properties pertaining to signal cascade modulation, enzyme inhibition, and antiproliferative or apoptotic effects have not been reported in the available literature. hoffmanchemicals.comhoffmanchemicals.com Therefore, the generation of an article with detailed research findings, as requested, is not possible at this time.

Investigations into Neuroprotective Mechanisms in Cellular Models

There is a growing body of evidence supporting the neuroprotective effects of phenolic compounds and guaiacol (B22219) derivatives in various in vitro models of neurodegeneration. These studies often point towards antioxidant and anti-inflammatory mechanisms as the primary modes of action.

Research on compounds structurally similar to this compound, such as eugenol (B1671780), vanillin (B372448), and 6-paradol, provides insights into its potential neuroprotective capabilities. For instance, studies using human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research, have shown that guaiacol derivatives can protect against oxidative stress-induced cell death. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in conditions like Alzheimer's and Parkinson's disease.

In one study, clove extracts, rich in the guaiacol derivative eugenol, were found to reduce ROS levels and restore the mitochondrial membrane potential in SH-SY5Y cells challenged with hydrogen peroxide (H₂O₂), a potent ROS inducer. mdpi.com Similarly, vanillin, 4-methylguaiacol, and 4-ethylguaiacol have demonstrated the ability to alleviate oxidative stress in AAPH-induced HepG2 cell models by efficiently scavenging ROS and improving the status of antioxidant enzymes. rsc.orgrsc.org These findings suggest that the guaiacol moiety, with its phenolic hydroxyl group, is crucial for this antioxidant activity. rsc.orgnih.gov

Furthermore, neuroinflammation, another critical component of neurodegenerative diseases, is a potential target for guaiacol derivatives. Microglia, the resident immune cells of the central nervous system, can become overactivated in disease states, releasing pro-inflammatory mediators that contribute to neuronal damage. The compound 6-paradol, which shares the guaiacol structure, has been shown to exert neuroprotective effects by reducing neuroinflammatory responses in activated microglia. nih.gov In cellular models, 6-paradol decreased the production of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Given these precedents, it is plausible that this compound could exhibit similar neuroprotective effects through the modulation of oxidative stress and neuroinflammation pathways.

Table 1: Investigated Neuroprotective Effects of Guaiacol Derivatives in Cellular Models

| Compound | Cellular Model | Inducing Agent | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Eugenol | SH-SY5Y neuroblastoma cells | H₂O₂ | Reduced ROS, restored mitochondrial membrane potential, increased cell viability. | mdpi.com |

| Vanillin | HepG2 cells | AAPH | Reduced ROS, improved antioxidant enzyme status. | rsc.orgrsc.org |

| 4-Methylguaiacol | HepG2 cells | AAPH | Reduced ROS, improved antioxidant enzyme status. | rsc.orgrsc.org |

| 4-Ethylguaiacol | HepG2 cells | AAPH | Reduced ROS, improved antioxidant enzyme status. | rsc.orgrsc.org |

| 6-Paradol | BV2 microglia | LPS | Reduced nitric oxide production, decreased IL-6 and TNF-α secretion. | nih.gov |

Modulation of Specific Cellular Receptors or Ion Channels

The molecular structure of this compound, featuring a polar head (the phenolic group) and a long nonpolar tail (the dodecyloxy chain), is characteristic of molecules that can interact with and modulate the function of membrane-embedded proteins like ion channels and receptors.

A key target for structurally related compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a polymodal sensor for various stimuli, including heat and pungent compounds like capsaicin. Vanillyl butyl ether (VBE), which possesses the same vanillyl group as this compound, is known to bind to and activate the TRPV1 channel. greendragon.com.aucosmeticsandtoiletries.com This interaction leads to an influx of cations, primarily calcium, causing membrane depolarization and the generation of an action potential in neurons. greendragon.com.aucosmeticsandtoiletries.com This mechanism is responsible for the warming sensation produced by VBE in topical applications. greendragon.com.aufinechemical.net The long dodecyl chain of this compound could significantly influence its interaction with the TRPV1 channel or other TRP channels, potentially altering its activation or desensitization kinetics.

Beyond specific receptor interactions, the long alkyl chain suggests a potential for modulating ion channels through alterations in the lipid bilayer. Long-chain alcohols have been shown to modulate the function of pentameric ligand-gated ion channels (pLGICs), a major family of neurotransmitter receptors. pnas.orgnih.gov The effect of these alcohols can be either potentiating or inhibitory, depending on their chain length. pnas.orgnih.gov For example, long-chain alcohols like hexanol and octanol (B41247) enhance the currents of Kv7.2/7.3 potassium channels, while shorter-chain alcohols have an inhibitory effect. nih.gov This dual regulation is thought to occur through interactions with distinct sites on the channel protein. nih.gov

Moreover, various phytochemicals with phenolic structures can alter the physical properties of the cell membrane, such as the membrane dipole potential. mdpi.com Changes in this potential can, in turn, influence the function of voltage-gated ion channels reconstituted in the lipid bilayer. mdpi.com The significant lipophilicity conferred by the dodecyloxy group suggests that this compound could readily partition into the cell membrane, where it might exert such modulatory effects on various ion channels and receptors, a hypothesis that warrants direct experimental investigation.

Table 2: Modulation of Ion Channels by Structurally Related Compounds

| Compound/Class | Target Channel/System | Cellular/Model System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Vanillyl Butyl Ether | TRPV1 Channel | Neurons | Channel activation, influx of calcium cations, membrane depolarization. | greendragon.com.aucosmeticsandtoiletries.com |

| Long-chain n-alcohols (e.g., hexanol, octanol) | Pentameric Ligand-Gated Ion Channels (pLGICs) | Xenopus oocytes | Potentiation or inhibition of channel function depending on chain length. | pnas.orgnih.gov |

| Long-chain n-alcohols (e.g., hexanol, octanol) | Kv7.2/7.3 Channels | Heterologous expression systems | Enhancement of channel currents. | nih.gov |

| Phenolic Phytochemicals | Model Lipid Membranes | Reconstituted ion channels | Alteration of membrane dipole potential, influencing ion channel conductance. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Dodecyloxy 3 Methoxyphenol and Its Analogues

Influence of Alkyl Chain Length on Biological Activities and Self-Assembly Properties

The dodecyloxy tail of 4-(dodecyloxy)-3-methoxyphenol is a defining feature that significantly impacts its behavior. The length of the alkyl chain in analogous compounds is a key determinant of both biological activity and the capacity for molecular self-assembly.

Detailed Research Findings:

The length of an alkyl chain modulates a molecule's hydrophobicity, which in turn affects its solubility, membrane permeability, and interaction with biological targets. In studies of analogous molecular systems, a direct correlation between alkyl chain length and function is often observed. For instance, in a series of N-alkylated oxalamide gelators, the length of the alkyl tail had a significant effect on properties such as thermal stability, gel stiffness, and network morphology in certain solvents. nih.gov Similarly, research on dopamine (B1211576) transporter ligands showed that varying alkyl chain lengths in piperidine (B6355638) analogs was critical for optimizing activity and selectivity. nih.gov

Long alkyl chains, like the dodecyl group, also promote self-assembly into organized supramolecular structures. nih.gov This is driven by hydrophobic interactions, which cause the nonpolar tails to aggregate, minimizing their contact with aqueous environments. Studies on amphiphilic platinum(II) complexes demonstrated that systematic variation of the alkyl chain length directly tuned their spectroscopic properties by altering the nature of their self-assembled nanostructures. rsc.org For some long-chain compounds, this can lead to the formation of bilayer aggregates with interdigitated tail-groups. nih.gov The specific length of the chain can influence the packing and stability of these assemblies. rsc.orgresearchgate.net

This principle is vital for applications in materials science and drug delivery, where the self-assembly into fibers, gels, or vesicles is a desired property. nih.gov While specific studies on the self-assembly of this compound are not detailed in the provided results, the behavior of analogous long-chain amphiphiles suggests that the dodecyl chain is a primary driver for such phenomena.

Below is an interactive table summarizing the general influence of alkyl chain length on molecular properties, based on findings from related compound classes.

| Property | Short Alkyl Chain (e.g., C2-C6) | Long Alkyl Chain (e.g., C8-C16) | Rationale |

| Water Solubility | Higher | Lower | Increased hydrophobicity with longer chains. |

| Self-Assembly | Weak or absent | Stronger tendency to form aggregates (micelles, bilayers, gels). nih.govrsc.org | Enhanced hydrophobic interactions drive aggregation. nih.gov |

| Membrane Permeability | Variable | Generally higher, up to a certain point (cutoff effect). | Increased lipid solubility facilitates passage through cell membranes. |

| Binding Affinity | May be lower. | Can be higher if the target has a hydrophobic pocket. nih.gov | Increased van der Waals interactions with hydrophobic binding sites. |

| Gelation Efficiency | Lower | Higher, can form stable organogels. nih.gov | Longer chains enhance network formation. nih.gov |

Role of the Methoxy (B1213986) and Phenolic Hydroxyl Groups in Modulating Activity Profiles

The arrangement of the methoxy (-OCH3) and phenolic hydroxyl (-OH) groups on the benzene (B151609) ring is critical to the chemical reactivity and biological activity of this compound, particularly its antioxidant potential.

Detailed Research Findings:

The phenolic hydroxyl group is a primary functional group responsible for the antioxidant activity of many phenolic compounds. nih.gov It can donate a hydrogen atom to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.gov The efficiency of this process is influenced by the O-H bond dissociation enthalpy, which can be modulated by other substituents on the aromatic ring. nih.gov

The methoxy group, being an electron-donating group, plays a significant role in enhancing this antioxidant capacity. nih.gov By donating electron density to the benzene ring, it can lower the bond dissociation energy of the phenolic hydroxyl group, making hydrogen atom donation more favorable. nih.gov Studies on various phenolic acids have demonstrated that the presence and position of methoxy groups significantly enhance antioxidant activities. nih.gov For example, dimerization of p-methoxyphenol has been shown to result in compounds with enhanced radical-scavenging activity compared to the monomer. mdpi.com

The relative positions of the hydroxyl and methoxy groups are also crucial. The ortho-methoxy substitution, as seen in guaiacol-type structures like this compound, is particularly important. This arrangement can facilitate intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity. The introduction of a phenolic hydroxyl group to simplified aplysiatoxin (B1259571) analogs was shown to increase antiproliferative activity and protein kinase C (PKC) binding ability, with molecular simulations suggesting the hydroxyl group forms a key hydrogen bond with its target. kagawa-u.ac.jp

The following table, based on data from a study on phenolic acids, illustrates how these functional groups modulate antioxidant activity, measured by DPPH and FRAP assays. nih.gov

| Compound/Substituent Pattern | Relative Antioxidant Activity (General Trend) | Key Functional Groups |

| 4-Hydroxy-3,5-dimethoxy | Very High | 1 -OH, 2 -OCH3 |

| 4-Hydroxy-3-methoxy | High | 1 -OH, 1 -OCH3 |

| 3-Hydroxy-4-methoxy | Moderate-High | 1 -OH, 1 -OCH3 |

| 4-Hydroxy | Moderate | 1 -OH |

| 3,4-Dihydroxy | Very High | 2 -OH |

This table represents generalized trends from DPPH and FRAP assays as reported in the literature. nih.gov

Stereochemical Considerations in Biological and Physical Chemistry Research

While the molecule this compound itself is achiral, stereochemical considerations become highly relevant when designing and studying its analogues for biological and physicochemical applications.

Detailed Research Findings:

The introduction of chiral centers into a molecule results in stereoisomers (enantiomers and diastereomers), which can have profoundly different biological activities and physical properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer of a compound.

Furthermore, studies on 3- and 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine derivatives highlight the importance of stereochemistry in structure-activity relationships for receptor binding. nih.gov Even small changes in the 3D arrangement of functional groups can alter how a molecule fits into a binding site, thereby modulating its effect. An example of a related phenolic compound with defined stereochemistry is 4-[(4S,5S)-4-(4-hydroxy-3-methoxyphenyl)-1,3-dioxan-5-yl]-2-methoxyphenol. nih.gov

Therefore, if analogues of this compound were to be synthesized with modifications that introduce chirality—for example, by adding a chiral substituent to the alkyl chain or the aromatic ring—it would be essential to separate and characterize each stereoisomer. The biological and physical properties of the resulting enantiomers or diastereomers would need to be evaluated independently, as they would likely exhibit distinct profiles.

Emerging Research Applications and Future Perspectives for 4 Dodecyloxy 3 Methoxyphenol

Utilization in the Development of Advanced Functional Materials (e.g., liquid crystals, optical materials)

The molecular architecture of 4-(dodecyloxy)-3-methoxyphenol, featuring a rigid aromatic core and a flexible long alkyl chain, is highly conducive to the formation of ordered phases, making it a valuable component in the design of advanced functional materials. The dodecyloxy group, in particular, is frequently incorporated into molecules designed to exhibit liquid crystalline properties.

Research into calamitic (rod-shaped) and discotic (disc-shaped) liquid crystals often utilizes precursors with similar long-chain alkoxy substitutions. For instance, the synthesis of novel fluorinated liquid crystals, such as 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(dodecyloxy)benzoate, demonstrates the importance of the dodecyloxy moiety in inducing mesomorphic phases. nih.govmdpi.com These materials exhibit properties like the nematic phase, which is crucial for applications in displays and optical sensors. mdpi.com The presence of a long alkyl chain helps to promote the molecular self-assembly into the ordered structures characteristic of liquid crystals.

Furthermore, asymmetrically substituted phthalocyanines, which can behave as discotic liquid crystals, have been synthesized using dodecyloxy-substituted precursors. ru.nl These materials are known to form columnar structures, which are of interest for their potential as one-dimensional conductors. ru.nl The synthesis of such complex molecules often involves intermediates derived from substituted methoxyphenols. The related isomer, 1-(dodecyloxy)-4-methoxybenzene, serves as a starting material for luminescent polymers and other optical materials, highlighting the role of this structural motif in the field of organic electronics. lookchem.com

The table below summarizes representative functional materials that incorporate the dodecyloxy-methoxyphenyl scaffold, illustrating the versatility of this chemical structure.

| Material Class | Specific Example/Derivative | Potential Application | Relevant Findings |

| Calamitic Liquid Crystals | 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(dodecyloxy)benzoate | Optical Displays, Sensors | Exhibits monotropic nematic mesophases. mdpi.com |

| Discotic Liquid Crystals | Asymmetrically substituted phthalocyanines with dodecyloxy groups | Organic Conductors, Photovoltaics | Form columnar structures through self-assembly. ru.nl |

| Luminescent Polymers | Poly(phenylene-vinylene) (PPV) type polymers | Light Emitting Diodes (LEDs) | Precursors like 1,4-dialkoxybenzenes are key for synthesis. acgpubs.org |

| Optical Materials | 1,4-bis[2-(5-bromopyridyl)]-2-dodecyloxy-5-methoxybenzene | Organic Electronics | Synthesized from 1-(dodecyloxy)-4-methoxybenzene. lookchem.com |

Application as a Chemical Probe for Biological Target Elucidation

While direct applications of this compound as a chemical probe for biological target elucidation are not extensively documented, its structural components suggest significant potential in this area. The molecule combines a lipophilic dodecyl chain, capable of interacting with cell membranes and hydrophobic pockets in proteins, with a reactive phenolic hydroxyl group that can be used for conjugation or as a recognition element.

Phenolic compounds, in general, are a well-established class of molecules with diverse biological activities. For example, 4-methoxyphenol (B1676288) is used in topical drugs and serves as an important intermediate in the pharmaceutical industry. acgpubs.orgresearchgate.net Moreover, structurally related natural phenolics, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), are often used as starting points for the synthesis of new cytotoxic molecules for cancer research. biorxiv.org Scientists modify the phenolic structure to modulate biological activity and explore structure-activity relationships.

The potential utility of this compound as a probe could be realized by:

Membrane Studies: The long dodecyl chain can anchor the molecule within a lipid bilayer, allowing the phenol (B47542) group to be positioned at the membrane-water interface to probe local environment changes or participate in specific interactions.

Scaffold for Bioactive Libraries: The phenolic hydroxyl group provides a convenient handle for chemical modification, enabling the synthesis of a library of derivatives. These libraries could be screened against various biological targets to identify new lead compounds.

Labeling and Tagging: The phenol group can be functionalized with reporter tags such as fluorophores or biotin, transforming the molecule into a probe for tracking its distribution in biological systems or for use in pull-down assays to identify binding partners.

Although specific research is nascent, the fundamental properties of this compound make it an intriguing candidate for future development in chemical biology.

Role as a Key Intermediate or Building Block in Complex Organic Synthesis

One of the most significant roles of this compound and its isomers is as a key intermediate or building block in multi-step organic synthesis. The presence of multiple functional groups on the benzene (B151609) ring—the phenol, the ether, and the dodecyl chain—allows for regioselective reactions to build more complex molecular architectures.

The synthesis of non-symmetric 1,4-dialkoxybenzenes, which are valuable monomers for conducting polymers like poly(phenylene-vinylene)s (PPVs), often proceeds through 4-alkoxyphenol intermediates. acgpubs.org The general strategy involves the sequential alkylation of a dihydroxybenzene precursor, demonstrating the utility of such building blocks. acgpubs.org

The isomer 1-(dodecyloxy)-4-methoxybenzene, for example, is a documented precursor for a variety of more complex downstream products. lookchem.com Through reactions like bromination, iodination, and formylation, it can be converted into versatile intermediates such as 1,4-dibromo-2-dodecyloxy-5-methoxybenzene and 2-methoxy-5-(dodecyloxy)-1,4-benzenedicarboxaldehyde. lookchem.com These compounds are then used to construct larger conjugated systems for applications in materials science. Similarly, 4-(dodecyloxy)-3-methoxybenzaldehyde (B8743549) is another key building block used in the synthesis of organic materials. bldpharm.com

The following table lists examples of complex molecules synthesized from dodecyloxy-methoxy-benzene derivatives, showcasing their role as foundational intermediates.

| Intermediate | Derived Complex Molecule | Synthetic Transformation | Field of Application |

| 1-(dodecyloxy)-4-methoxybenzene | 1,4-dibromo-2-dodecyloxy-5-methoxybenzene | Bromination | Organic Synthesis, Polymer Chemistry |

| 1-(dodecyloxy)-4-methoxybenzene | 2-methoxy-5-(dodecyloxy)-1,4-benzenedicarboxaldehyde | Formylation (e.g., Duff reaction) | Materials Science, Ligand Synthesis |

| 1-(dodecyloxy)-4-methoxybenzene | 1-dodecyloxy-2,5-diiodo-4-methoxy-benzene | Iodination | Cross-coupling Reactions |

| 4-hydroxy-5-methoxyphthalonitrile | Asymmetrically substituted phthalocyanines | Tetramerization | Liquid Crystals, Dyes |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The distinct chemical personality of this compound places it at the intersection of materials science and chemical biology, creating numerous opportunities for interdisciplinary research.

In materials science , the focus lies on exploiting its self-assembly properties. The interplay between the van der Waals interactions of the dodecyl chains and the π-π stacking or hydrogen bonding involving the aromatic core can be fine-tuned to create novel supramolecular structures. Future research could explore its use in:

Organic photovoltaics (OPVs): As a component in donor or acceptor materials where the dodecyl chain can improve solubility and influence morphology.

Nanoscience: As a surfactant or capping agent for the synthesis of nanoparticles, where it can control size and surface properties.

Smart Materials: Incorporation into polymers to create materials that respond to external stimuli like temperature or pH, leveraging the sensitivity of the phenolic group.

In chemical biology , the compound serves as a template for designing molecules with tailored biological functions. The combination of a membrane-inserting tail and a modifiable headgroup is a classic design element for molecules that interact with cellular surfaces. Interdisciplinary research could pursue:

Drug Delivery Systems: Designing liposomes or micelles where this compound or its derivatives are incorporated to aid in drug encapsulation and delivery across cell membranes.

Biosensors: Immobilizing enzymes or antibodies onto surfaces modified with this compound, using the phenol as an anchor point, to create stable and sensitive biosensing platforms.

Antimicrobial Agents: Exploring derivatives as potential antimicrobial agents, where the long alkyl chain disrupts bacterial cell membranes, a mechanism common to many antimicrobial lipids.

By bridging these two fields, researchers can leverage the synthetic versatility of this compound to develop functional systems that combine the precise control of materials science with the complex applications of biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dodecyloxy)-3-methoxyphenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, coupling 3-methoxyphenol with dodecyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves moderate yields (40–60%). Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Monitoring reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) is critical.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 6.7–7.2 ppm (AB system for 1,2,4-trisubstituted benzene), methoxy singlet at δ ~3.8 ppm, and dodecyloxy chain signals (δ 0.8–1.7 ppm) .

- FTIR : C-O-C stretching (1250–1050 cm⁻¹) and phenolic O-H (broad ~3400 cm⁻¹, if unsubstituted).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z ~336.2 (C₁₉H₃₂O₃) with fragmentation peaks for dodecyl loss (m/z 138).

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

- Methodological Answer : Use closed systems to minimize aerosol formation. PPE includes nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is mandatory during synthesis. In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store in amber glass containers at 2–8°C under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How does the dodecyloxy chain length affect the thermal stability and electronic properties of conjugated polymers incorporating this compound?

- Methodological Answer : Longer alkyl chains (e.g., dodecyl vs. octyl) enhance solubility in organic solvents (e.g., chloroform) but reduce crystallinity. Thermal stability is assessed via TGA (decomposition onset ~250°C for dodecyl derivatives). Electronic properties (band gap, HOMO/LUMO levels) are measured via cyclic voltammetry and UV-vis spectroscopy. For example, copolymers with this compound exhibit reduced band gaps (~1.8 eV) compared to shorter-chain analogs, making them suitable for organic photovoltaics .

Q. What methodological approaches are recommended to resolve contradictions in reported environmental persistence data for long-chain alkylphenols like this compound?

- Methodological Answer : Contradictions arise from varying test models (e.g., OECD 301B vs. EPA 835.3180). Standardize degradation studies using HPLC-MS to quantify half-lives in simulated aquatic environments (pH 7, 25°C). Compare QSAR predictions with experimental data to identify outliers. For instance, log Kow values >5 suggest high bioaccumulation potential, but experimental BCF data may conflict due to microbial degradation variability .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the endocrine-disrupting potential of this compound in aquatic ecosystems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinity to estrogen receptors (e.g., ERα). Compare with known endocrine disruptors (e.g., nonylphenol). DFT calculations (B3LYP/6-31G*) can quantify electron density shifts in the phenolic ring, correlating with receptor activation. Validate predictions with in vitro reporter gene assays (e.g., ER-CALUX) .

Q. What experimental strategies can address the lack of standardized toxicity data for this compound in mammalian cell lines?

- Methodological Answer : Conduct MTT assays on HepG2 or HEK293 cells (48–72 hr exposure, IC₅₀ determination). Combine with ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI). For genotoxicity, perform Comet assays or γ-H2AX staining. Dose-response curves should account for metabolite formation (e.g., CYP450-mediated oxidation) using S9 liver fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.